Undec-4-en-2-one

Description

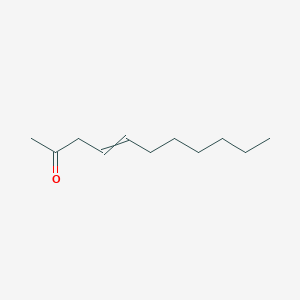

Undec-4-en-2-one (IUPAC name: 4-undecen-2-one) is an unsaturated ketone with a linear hydrocarbon chain. Its structure features a ketone group at the second carbon and a double bond between the fourth and fifth carbons (C4–C5). The molecular formula is C₁₁H₂₀O, and its molecular weight is 168.28 g/mol.

This compound is likely utilized in organic synthesis and fragrance industries, as unsaturated ketones often serve as intermediates or odorants. However, its exact applications require further empirical validation.

Propriétés

Numéro CAS |

72993-29-4 |

|---|---|

Formule moléculaire |

C11H20O |

Poids moléculaire |

168.28 g/mol |

Nom IUPAC |

undec-4-en-2-one |

InChI |

InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h8-9H,3-7,10H2,1-2H3 |

Clé InChI |

RGKAYELXMBVDAZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC=CCC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Undec-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of undec-4-en-2-one may involve the catalytic dehydrogenation of undecanol. This process uses metal catalysts like copper or palladium and is conducted at elevated temperatures to facilitate the removal of hydrogen and formation of the enone structure.

Analyse Des Réactions Chimiques

Types of Reactions

Undec-4-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of undec-4-en-2-one with reagents such as sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.

Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Applications De Recherche Scientifique

Undec-4-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: Undec-4-en-2-one is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.

Mécanisme D'action

The mechanism of action of undec-4-en-2-one involves its interaction with various molecular targets. The carbonyl group in the enone structure is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and other proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between Undec-4-en-2-one and analogous compounds:

Key Comparative Insights

(a) Positional Isomerism: Undec-4-en-2-one vs. 3-Undecen-2-one

The double bond position significantly impacts reactivity. This conjugation is absent in Undec-4-en-2-one, where the double bond is isolated, leading to distinct reaction pathways (e.g., electrophilic addition preferences) .

(b) Functional Group Influence: Ketones vs. Alkenes

Compared to 5-Methyl-4-undecene (a pure alkene), Undec-4-en-2-one’s ketone group increases polarity, raising its boiling point and altering solubility. However, the long hydrocarbon chain limits water solubility, making both compounds more soluble in organic solvents .

(c) Complex Steroid Derivatives: 6β-Hydroxycampest-4-ene-3-one

This steroid-based ketone demonstrates how structural complexity affects functionality. Despite having a hydroxyl group (increasing polarity), its large hydrophobic steroid backbone renders it water-insoluble. Its role as a biomarker in dates highlights niche biological applications, contrasting with simpler linear ketones like Undec-4-en-2-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.